molecular formula C18H18 B14314034 1,4,5,8,9,12-Hexahydrotriphenylene CAS No. 114221-73-7

1,4,5,8,9,12-Hexahydrotriphenylene

Cat. No.: B14314034
CAS No.: 114221-73-7
M. Wt: 234.3 g/mol
InChI Key: VTYPJUFNVBQIKR-UHFFFAOYSA-N
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Description

1,4,5,8,9,12-Hexahydrotriphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of three benzene rings fused together in a specific arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8,9,12-Hexahydrotriphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexaaminobenzene with α-diketones can yield this compound derivatives . Another method involves the reaction of hexaketocyclohexane with unsaturated 1,2-diamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8,9,12-Hexahydrotriphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique electronic structure and the presence of reactive sites.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1,4,5,8,9,12-Hexahydrotriphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,5,8,9,12-Hexahydrotriphenylene exerts its effects is primarily through its interactions with molecular targets and pathways. Its planar structure allows for effective π-π stacking interactions, which are crucial in many of its applications. Additionally, the compound’s electron-deficient nature enables it to participate in various electron transfer processes .

Comparison with Similar Compounds

1,4,5,8,9,12-Hexahydrotriphenylene can be compared to other polycyclic aromatic hydrocarbons such as:

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and chemical properties, making it valuable in various applications.

Properties

CAS No.

114221-73-7

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,4,5,8,9,12-hexahydrotriphenylene

InChI

InChI=1S/C18H18/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-6H,7-12H2

InChI Key

VTYPJUFNVBQIKR-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C3CC=CCC3=C4CC=CCC4=C21

Origin of Product

United States

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